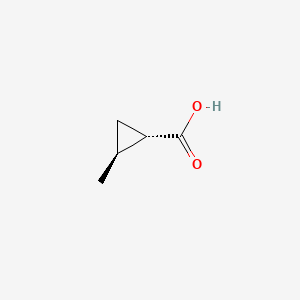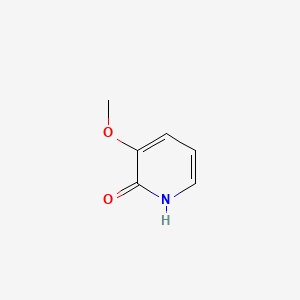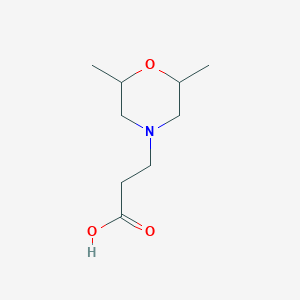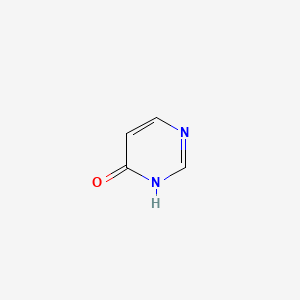![molecular formula C13H8F3NO3 B3021949 6-[4-(Trifluoromethoxy)phenyl]nicotinic acid CAS No. 851266-74-5](/img/structure/B3021949.png)
6-[4-(Trifluoromethoxy)phenyl]nicotinic acid
描述
6-[4-(Trifluoromethoxy)phenyl]nicotinic acid is a chemical compound with the molecular formula C13H8F3NO3 and a molecular weight of 283.20 g/mol It is a derivative of nicotinic acid, featuring a trifluoromethoxy group attached to the phenyl ring
生化分析
Biochemical Properties
6-[4-(Trifluoromethoxy)phenyl]nicotinic acid plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of its primary interactions is with the TRPM8 channel, a nonselective cation channel expressed in sensory neurons. The compound acts as an antagonist to TRPM8, inhibiting its activity and thereby influencing the sensory perception of cold and pain . Additionally, this compound has been shown to interact with cytochrome P450 enzymes, particularly CYP3A4, affecting its metabolic stability and pharmacokinetic properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In sensory neurons, the compound inhibits the TRPM8 channel, which is involved in cold sensation and pain pathways . This inhibition can lead to reduced cold-induced pain and has potential therapeutic applications for conditions such as migraine and neuropathic pain . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of TRPM8 and other associated proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its antagonistic action on the TRPM8 channel. The compound binds to the channel, preventing its activation by cold temperatures and other stimuli . This binding interaction inhibits the influx of cations, such as calcium, into the cell, thereby modulating cellular responses to cold and pain . Additionally, the compound’s interaction with cytochrome P450 enzymes, particularly CYP3A4, affects its metabolic stability and pharmacokinetics .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by its interaction with metabolic enzymes, such as CYP3A4 . Long-term studies have shown that the compound can maintain its inhibitory effects on the TRPM8 channel over extended periods, although its efficacy may decrease due to metabolic degradation . In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function can persist, but may diminish over time as the compound is metabolized .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the TRPM8 channel, reducing cold-induced pain and providing therapeutic benefits . At higher doses, the compound may exhibit toxic or adverse effects, such as hepatotoxicity, due to its interaction with cytochrome P450 enzymes . Threshold effects have been observed, where the compound’s efficacy plateaus at certain dosages, indicating a limit to its therapeutic potential .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes, such as CYP3A4 . These interactions influence the compound’s metabolic stability and pharmacokinetics, affecting its overall efficacy and safety . The compound’s metabolism can lead to the formation of various metabolites, which may have different biological activities and effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s interaction with these transporters affects its localization and accumulation in target tissues, such as sensory neurons . This distribution is crucial for the compound’s therapeutic effects, as it ensures that the compound reaches its target sites and exerts its inhibitory action on the TRPM8 channel .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function are affected by its localization within the cell, as it needs to reach the TRPM8 channel to exert its inhibitory effects . Understanding the subcellular distribution of the compound is essential for optimizing its therapeutic potential and minimizing adverse effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(Trifluoromethoxy)phenyl]nicotinic acid typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with a suitable pyridine derivative under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product. The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
6-[4-(Trifluoromethoxy)phenyl]nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学研究应用
6-[4-(Trifluoromethoxy)phenyl]nicotinic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific disease pathways.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemical compounds.
作用机制
The mechanism of action of 6-[4-(Trifluoromethoxy)phenyl]nicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
6-[4-(Trifluoromethoxy)phenyl]nicotinic acid can be compared with other similar compounds, such as:
6-[2-(Trifluoromethoxy)phenyl]nicotinic acid: This compound has a similar structure but with the trifluoromethoxy group in a different position on the phenyl ring.
6-(3-Trifluoromethoxyphenyl)nicotinic acid: Another positional isomer with the trifluoromethoxy group in the meta position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
属性
IUPAC Name |
6-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)20-10-4-1-8(2-5-10)11-6-3-9(7-17-11)12(18)19/h1-7H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFMUUMHVQNJOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)C(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647025 | |
| Record name | 6-[4-(Trifluoromethoxy)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851266-74-5, 851266-73-4 | |
| Record name | 6-[4-(Trifluoromethoxy)phenyl]-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851266-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[4-(Trifluoromethoxy)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


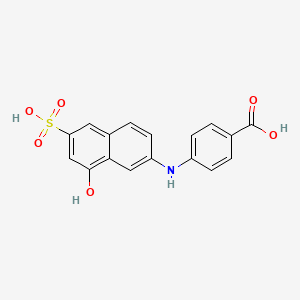

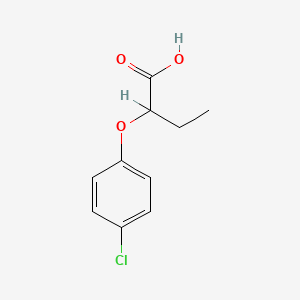

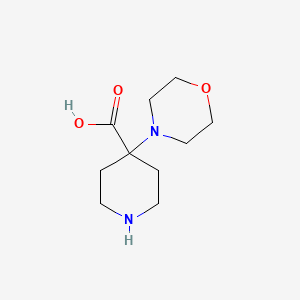
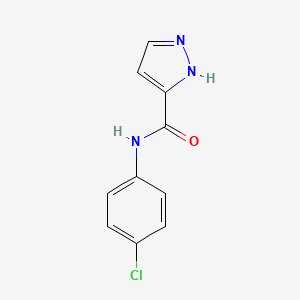
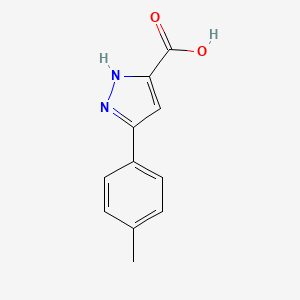
![[6-(4-Methoxyphenyl)pyridin-3-yl]methanol](/img/structure/B3021878.png)
